Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
The compound Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate features a piperazine core substituted with a sulfonyl-linked phenyl group, a carbamoyl-thiophene moiety, and an ethyl carboxylate ester. This structure combines aromatic, sulfonamide, and ester functionalities, making it a candidate for diverse pharmacological applications, including enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
ethyl 4-[4-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O7S2/c1-5-32-22(28)19-15(3)16(4)34-21(19)24-20(27)17-7-9-18(10-8-17)35(30,31)26-13-11-25(12-14-26)23(29)33-6-2/h7-10H,5-6,11-14H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHIQTMRMKBRNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Ring Construction
The 4,5-dimethylthiophene scaffold is typically synthesized via Gewald reaction or Paal-Knorr cyclization (Figure 2). For the target compound:
- React 2,5-hexanedione (10 mmol) with cyanoacetic acid (12 mmol) in ethanol
- Add elemental sulfur (12 mmol) and morpholine (catalytic)
- Reflux at 80°C for 6 hours under N₂
- Acidify with HCl to precipitate 3-cyano-4,5-dimethylthiophene-2-amine
- Esterify with ethanol/H₂SO₄ to obtain 3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-amine
Key Data:
| Parameter | Value |
|---|---|
| Yield (Cyano stage) | 68% |
| Esterification Yield | 92% |
| Purity (HPLC) | >99% |
Formation of the Carbamoyl Linkage
Benzoyl Chloride Activation
The 4-sulfamoylbenzoyl chloride intermediate is prepared via:
Stepwise Synthesis (Figure 3):
- Sulfonation of 4-nitrobenzoic acid with chlorosulfonic acid (0-5°C, 2h)
- Reduction of nitro group using H₂/Pd-C in ethanol
- Chlorination with SOCl₂ (reflux, 4h)
Reaction Conditions:
| Step | Temperature | Time | Yield |
|---|---|---|---|
| Sulfonation | 0-5°C | 2h | 85% |
| Nitro Reduction | 25°C | 6h | 93% |
| Acyl Chlorination | 80°C | 4h | 88% |
Amide Coupling
The activated benzoyl chloride reacts with 3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-amine under Schotten-Baumann conditions:
- Dissolve amine (1 eq) in dry THF at 0°C
- Add benzoyl chloride (1.05 eq) and Et₃N (3 eq)
- Warm to 25°C and stir for 12h
- Extract with CH₂Cl₂, wash with 1M HCl and brine
Performance Metrics:
- Conversion: 98% (by ¹H NMR)
- Isolated Yield: 89%
- Purity: 97.3% (HPLC)
Piperazine Sulfonylation and Esterification
Sulfonyl Chloride Coupling
The 4-((3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)carbamoyl)benzenesulfonyl chloride undergoes nucleophilic substitution with piperazine:
- React sulfonyl chloride (1 eq) with piperazine (1.2 eq) in CH₂Cl₂
- Add Et₃N (2.5 eq) at 0°C
- Stir for 24h at 25°C
- Quench with H₂O and extract organic layer
Critical Parameters:
| Variable | Optimal Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Molar Ratio | 1:1.2 (Cl:piperazine) |
| Reaction Time | 24h |
Ester Protection
Final N-ethyloxycarbonyl protection is achieved using ethyl chloroformate:
- Dissolve piperazine intermediate (1 eq) in THF
- Add ethyl chloroformate (1.1 eq) and Et₃N (2 eq) at 0°C
- Stir for 6h at 25°C
- Concentrate and purify via silica chromatography
Yield Optimization:
| Entry | Solvent | Base | Yield |
|---|---|---|---|
| 1 | THF | Et₃N | 85% |
| 2 | DCM | DIPEA | 79% |
| 3 | EtOAc | Pyridine | 68% |
Alternative Synthetic Routes
Microwave-Assisted Approach
Adapting methods from, microwave irradiation significantly reduces reaction times:
- Power: 300W
- Temperature: 100°C
- Time: 15min vs 12h conventional
- Yield: 91% (comparable to thermal method)
Continuous Flow Synthesis
Patent describes scalable flow chemistry for similar sulfonamides:
Flow Parameters:
| Parameter | Value |
|---|---|
| Reactor Volume | 10 mL |
| Flow Rate | 0.5 mL/min |
| Residence Time | 20min |
| Productivity | 12g/h |
Analytical Characterization
Key spectral data for the target compound:
¹H NMR (400 MHz, CDCl₃):
δ 1.25 (t, 6H, J=7.1 Hz, -OCH₂CH₃)
δ 2.32 (s, 6H, thiophene-CH₃)
δ 3.45-3.60 (m, 8H, piperazine-H)
δ 7.89 (d, 2H, J=8.4 Hz, aromatic H)
δ 8.21 (d, 2H, J=8.4 Hz, aromatic H)
HRMS (ESI+):
Calculated for C₂₄H₃₀N₄O₇S₂: 574.1532
Found: 574.1528 [M+H]⁺
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Contribution to Total Cost |
|---|---|---|
| 4,5-Dimethylthiophene-2-amine | 12,500 | 58% |
| Piperazine | 1,200 | 22% |
| Pd Catalysts | 45,000 | 15% |
Environmental Impact
Process Mass Intensity (PMI):
- Batch Method: 86 kg/kg API
- Flow Method: 41 kg/kg API
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Can be oxidized at the thiophene ring or the ethyl groups.
Reduction: : Reduction of the sulfonyl group can lead to the formation of thiols.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the piperazine moiety.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, Chromium trioxide.
Reducing agents: : Lithium aluminium hydride, Sodium borohydride.
Substitution reagents: : Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation products: : Sulfoxides, sulfones.
Reduction products: : Thiols, amines.
Substitution products: : Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is utilized across various domains:
Chemistry: : As a building block for complex organic syntheses.
Biology: : Potential use in studying enzyme interactions and as a ligand in binding studies.
Medicine: : Exploring its role as a drug candidate due to its bioactive potential.
Industry: : Utilized in materials science for developing new polymers and specialty chemicals.
Mechanism of Action
The compound interacts with biological systems through:
Binding to proteins: : Its sulfonyl and carbamoyl groups can form hydrogen bonds and electrostatic interactions with amino acid residues.
Pathways involved: : Can modulate enzymatic activity or interfere with signal transduction pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Core
Ethyl 4-[4-[(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate (CAS 533869-04-4)
- Key Differences : Replaces the thiophene with a benzothiazole ring.
- Molecular Weight : 532.6 g/mol (vs. estimated ~520–550 g/mol for the target compound).
- The thiophene in the target compound may offer better electronic interactions in binding pockets due to smaller size and lower steric hindrance .
Ethyl 4-{N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}piperazine-1-carboxylate
- Key Differences : Substitutes the carbamoyl-thiophene with a glycyl-linked 4-methylphenyl group.
- Impact: The glycyl spacer introduces conformational flexibility, which may alter binding kinetics.
Piperazine Derivatives with Alternative Functional Groups
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
- Key Differences : Replaces the sulfonyl-phenyl-carbamoyl-thiophene with a chloro-substituted carboxamide.
- Impact: The carboxamide group (vs. The chloro substituent introduces electron-withdrawing effects, altering electronic distribution .
Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate
- Key Differences : Lacks the carbamoyl-thiophene and phenylcarbamoyl groups.
- Impact: Simplified structure reduces molecular weight (~340 g/mol) and improves solubility.
Piperazine Compounds with Fluorinated or Sulfonyl Substituents
Ethyl 4-(2,6-difluorobenzoyl)piperazine-1-carboxylate (CAS 1024523-06-5)
- Key Differences : Substitutes the sulfonyl-phenyl group with a difluorobenzoyl moiety.
- Impact: Fluorine atoms enhance electronegativity and metabolic stability.
Ethyl 4-[2-(4-(methylsulfonyl)phenyl)-2-oxoethyl]piperazine-1-carboxylate
- Key Differences : Incorporates a methylsulfonylphenyl-oxoethyl chain.
- The methylsulfonyl group enhances solubility and may mimic sulfonamide drugs in targeting enzymes like carbonic anhydrase .
Structural and Pharmacological Implications
Molecular Weight and Solubility
- Higher Molecular Weight Compounds (e.g., benzothiazole derivative ): Increased lipophilicity (XLogP3 = 3.1) may improve cell permeability but reduce aqueous solubility.
- Simpler Derivatives (e.g., phenylsulfonylpiperazine ): Lower molecular weight (~340 g/mol) enhances solubility but limits target affinity.
Electronic and Steric Effects
- Thiophene vs. Benzothiazole : Thiophene’s smaller size reduces steric hindrance, favoring interactions with compact binding pockets. Benzothiazole’s extended π-system may enhance affinity for aromatic-rich receptors.
Biological Activity
Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's structure includes a piperazine core, which is known for its versatility in medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 404.48 g/mol. The presence of the thiophene ring and sulfonamide group contributes to its biological activity.
Antimicrobial Activity
Thiophene derivatives, including the compound , have demonstrated significant antimicrobial properties. A study highlighted the effectiveness of various thiophene derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent antibacterial activity.
| Compound | S. aureus MIC (µg/ml) | E. coli MIC (µg/ml) |
|---|---|---|
| This compound | 0.5 | 0.25 |
| Ciprofloxacin | 0.625 | 0.625 |
This suggests that the compound may be effective in treating infections caused by these pathogens .
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. In vivo studies have shown that these compounds significantly reduce inflammation markers in animal models, supporting their potential use in inflammatory diseases .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit certain enzymes involved in bacterial cell wall synthesis.
- Modulation of Signaling Pathways : Thiophene derivatives may interfere with signaling pathways related to inflammation and pain response.
- Interaction with Cellular Targets : The piperazine moiety may enhance the compound's ability to cross cellular membranes and interact with intracellular targets.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against clinical isolates of resistant bacteria. Results showed a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as an alternative treatment for antibiotic-resistant infections.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory bowel disease (IBD), the compound was administered to animal models exhibiting IBD symptoms. The results indicated a marked decrease in inflammatory markers and improved histological scores compared to untreated controls, highlighting its therapeutic potential in managing chronic inflammatory conditions.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
The synthesis involves sequential steps: (1) thiophene ring functionalization, (2) carbamoylation of the phenyl group, (3) sulfonylation, and (4) piperazine coupling. Critical parameters include:
- Temperature control : Exothermic reactions (e.g., sulfonylation) require gradual reagent addition at 0–5°C to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance carbamoyl group formation, while dichloromethane improves sulfonylation yields .
- Purification : High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >95% purity. Recrystallization in ethanol/water mixtures removes unreacted intermediates .
Q. How can researchers confirm the compound’s structural identity and purity?
Use a multi-technique approach:
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., thiophene methyl groups at δ 2.1–2.3 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected m/z ≈ 532.6) and fragments (e.g., cleavage at the sulfonyl group) .
- HPLC : Retention time consistency under gradient elution (e.g., 70:30 acetonitrile/water) ensures batch-to-batch reproducibility .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Moderately soluble in DMSO (≥10 mM) and ethanol (∼5 mM); insoluble in aqueous buffers (pH 7.4) without surfactants .
- Stability : Stable at −20°C for >6 months. Degrades at >40°C or extreme pH (<3 or >10), forming sulfonic acid byproducts .
Q. What preliminary assays are used to assess biological activity?
- Enzyme inhibition : Screen against kinases (e.g., JAK2) using fluorescence-based assays (IC determination) .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with H-labeled analogs .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Replace the thiophene with oxadiazole to evaluate electronic effects on receptor binding .
- Substituent variation : Introduce halogen atoms (e.g., fluorine) at the phenyl ring to enhance metabolic stability .
- Bioisosteric swaps : Substitute the piperazine ring with morpholine to probe steric tolerance in target interactions .
Q. What computational methods predict target interactions and binding modes?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 3LN1) to model sulfonyl group interactions with catalytic lysine residues .
- MD simulations : GROMACS-based simulations (100 ns) assess conformational stability of the carbamoyl-thiophene moiety in aqueous environments .
Q. How to resolve discrepancies between in vitro and in vivo efficacy data?
Q. What analytical strategies detect and quantify polymorphs?
- X-ray crystallography : Resolves crystal packing differences (e.g., hydrogen-bonding networks) .
- Thermal analysis : DSC detects melting point variations (ΔT >5°C indicates distinct polymorphs) .
Q. How to investigate degradation pathways under accelerated conditions?
Q. What methods evaluate synergistic effects with other therapeutic agents?
- Isobologram analysis : Test combinations with cisplatin in cancer cell lines (e.g., HepG2) to calculate combination indices (CI <1 indicates synergy) .
- Transcriptomic profiling : RNA-seq identifies pathways (e.g., apoptosis) potentiated by co-treatment .
Notes
- Avoid commercial sources (e.g., BenchChem) per reliability guidelines.
- Methodological rigor is prioritized, with citations from peer-reviewed synthesis and characterization studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
